1,2-Dibromododecane

Alkyne Synthesis Dehydrohalogenation Vicinal Dihalide Chemistry

1,2-Dibromododecane (CAS 55334-42-4) is a C12 vicinal dibromoalkane with molecular formula C₁₂H₂₄Br₂ and molecular weight 328.13 g·mol⁻¹. It belongs to the class of 1,2-dibromo-n-alkanes, characterized by two bromine atoms substituted on adjacent (vicinal) carbon positions of a linear dodecane backbone.

Molecular Formula C12H24Br2
Molecular Weight 328.13 g/mol
CAS No. 55334-42-4
Cat. No. B12102331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromododecane
CAS55334-42-4
Molecular FormulaC12H24Br2
Molecular Weight328.13 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CBr)Br
InChIInChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3
InChIKeyHBRJEAWYCNGOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromododecane (CAS 55334-42-4) Procurement Guide: Vicinal C12 Dibromide for Specialty Synthesis and Flame-Retardant Formulations


1,2-Dibromododecane (CAS 55334-42-4) is a C12 vicinal dibromoalkane with molecular formula C₁₂H₂₄Br₂ and molecular weight 328.13 g·mol⁻¹ [1]. It belongs to the class of 1,2-dibromo-n-alkanes, characterized by two bromine atoms substituted on adjacent (vicinal) carbon positions of a linear dodecane backbone . This vicinal arrangement imparts reactivity properties distinct from its constitutional isomer 1,12-dibromododecane (CAS 3344-70-5) and from monobromo analogs such as 1-bromododecane (CAS 112-42-5). The compound is utilized as a synthetic intermediate for gemini surfactants, as a bromine-donating flame-retardant additive, and as a precursor to 1-dodecyne via double dehydrohalogenation .

Why 1,2-Dibromododecane Cannot Be Replaced by 1,12-Dibromododecane or Monobromo Analogs in Critical Applications


Despite sharing the identical molecular formula C₁₂H₂₄Br₂ and molecular weight with its terminal dibromo isomer 1,12-dibromododecane, the vicinal bromine arrangement in 1,2-dibromododecane fundamentally alters its physical state, thermal properties, and reaction pathways . Where 1,12-dibromododecane is a crystalline solid (mp 38–42 °C) suited for polymer coupling and ionene synthesis, 1,2-dibromododecane is a liquid at ambient temperature with a substantially lower atmospheric-pressure boiling point, enabling different processing and formulation strategies . More critically, the vicinal dibromide motif permits stereoelectronically controlled double dehydrohalogenation to terminal alkynes—a transformation inaccessible to terminal dibromides—making generic substitution chemically invalid where alkyne precursors or specific elimination reactivity is required [1].

Quantitative Comparative Evidence: 1,2-Dibromododecane vs. Closest Structural Analogs


Vicinal vs. Terminal Dibromide Reactivity: Exclusive Access to 1-Dodecyne via Double Dehydrohalogenation

1,2-Dibromododecane, as a vicinal dibromide, undergoes double dehydrohalogenation when treated with excess sodium amide (NaNH₂) in liquid ammonia or with strong bases under thermal conditions, yielding the terminal alkyne 1-dodecyne [1]. In contrast, 1,12-dibromododecane—a terminal (α,ω-) dibromide lacking adjacent bromine atoms—cannot undergo this transformation and instead reacts via simple nucleophilic substitution or elimination to mono-alkenes [2]. This reactivity divergence is a class-level property of vicinal dihalides: the first equivalent of base eliminates one HBr to form a vinyl bromide intermediate; the second elimination, requiring the stronger base NaNH₂, generates the alkyne [3]. While specific yield data for 1,2-dibromododecane → 1-dodecyne is not reported in isolated comparative studies, the transformation is well-established for the vicinal dibromide class (1,2-dibromoalkanes) and is structurally impossible for 1,12-dibromododecane.

Alkyne Synthesis Dehydrohalogenation Vicinal Dihalide Chemistry

Physical State at Ambient Temperature: Liquid 1,2-Dibromododecane vs. Solid 1,12-Dibromododecane

At standard ambient temperature (20–25 °C), 1,2-dibromododecane exists as a liquid, whereas its isomer 1,12-dibromododecane is a crystalline solid with a melting point of 38–42 °C [1]. No melting point is reported for 1,2-dibromododecane, consistent with its liquid state under ambient conditions. The liquid physical form of 1,2-dibromododecane is documented by its reported density (1.295 g/cm³ at 20 °C), flash point (175.2 °C), and boiling point (326.5 °C at 760 mmHg), with no melting point listed in authoritative databases . In contrast, 1,12-dibromododecane is consistently characterized as an off-white to light yellow crystalline powder or solid, with melting points reported across multiple authoritative vendor and database sources in the 36–42 °C range .

Physical Form Handling Properties Formulation Compatibility

Synthesis Efficiency: 99% Yield from 1-Dodecene via HBr Addition (MacHarla et al., 2012)

The synthesis of 1,2-dibromododecane from 1-dodecene via hydrogen bromide (HBr) addition in the presence of tetrabutylammonium bromide (TBAB) and dichloromethane achieves a 99% yield, as reported by MacHarla et al. (Tetrahedron Letters, 2012, vol. 53, #11, p. 1401–1405) [1]. This near-quantitative yield represents an exceptionally efficient route and compares favorably with the electrochemical dibromination of dodecane reported by Gombos et al., which yields 1,2-dibromododecane at 86% isolated yield (50.9 g isolated clean product at gram scale) [2]. For 1,12-dibromododecane, the analogous synthesis from 1,12-dodecanediol via NaBr/H₂SO₄ yields only approximately 68% after purification .

Synthetic Efficiency Process Chemistry 1-Dodecene Bromination

Lipophilicity (LogP) Differentiation: 1,2-Dibromododecane (LogP 5.68) vs. 1,12-Dibromododecane (LogP 6.85)

The measured/calculated octanol–water partition coefficient (LogP) of 1,2-dibromododecane is 5.68 (ACD/LogP), as reported by multiple physicochemical databases [1]. For its terminal isomer 1,12-dibromododecane, the LogP is significantly higher at 6.85 . This ~1.17 log-unit difference corresponds to an approximately 14.8-fold lower octanol–water partitioning for the vicinal isomer. Additionally, the ACD/BCF (bioconcentration factor) at pH 5.5 is calculated as 177,477.63 for 1,2-dibromododecane, indicating very high bioaccumulation potential . This LogP difference arises from the bromine substitution pattern: vicinal bromines create a local dipole that modestly reduces overall molecular hydrophobicity compared to the symmetrically terminated 1,12-isomer.

Lipophilicity Partition Coefficient QSAR Environmental Fate

Quantified Use in Flame-Retardant Coating Formulation: Patent-Specified Loading of 5–10 wt% 1,2-Dibromododecane

Chinese patent CN106318128-A (Beijing Youlinsheng Technology Co. Ltd., filed 18 Sep 2016) discloses an outdoor ultra-thin flame-retardant coating in which 1,2-dibromododecane is specified as a bromine-donating flame-retardant component at a loading of 5–10 parts by weight in Component A of a two-part epoxy-based coating system [1]. The full formulation comprises molybdenum trioxide (10–15 pts), epoxy-terminated polyether amine (15–30 pts), polyoxyethylene polyoxypropanolamine ether (0.5–3 pts), 1,2-dibromododecane (5–10 pts), γ-glycidoxypropyltrimethoxysilane (1–10 pts), and graphene oxide (1–5 pts) [1]. No comparable patent was identified that specifies 1,12-dibromododecane or 1-bromododecane for an analogous flame-retardant coating application at defined loading levels. Market data indicate that 1,12-dibromododecane is predominantly positioned in polymer synthesis, ionene preparation, and surfactant intermediate markets rather than direct flame-retardant additive applications [2].

Flame Retardant Coating Formulation Brominated Additive Patent Evidence

Boiling Point at Atmospheric Pressure: 326.5 °C (1,2-) vs. ~362.8 °C Estimated (1,12-)—Implications for Distillation-Based Purification

1,2-Dibromododecane exhibits a boiling point of 326.5 °C at 760 mmHg (atmospheric pressure), as consistently reported across multiple physicochemical databases [1]. In contrast, 1,12-dibromododecane is typically characterized by its reduced-pressure boiling point of 215 °C at 15 mmHg (corresponding to an estimated atmospheric-pressure boiling point of ~362.8 °C, as listed in some computed databases) [2]. The NIST WebBook reports a reduced-pressure boiling point of 488.2 K (215.0 °C) at 0.020 bar for 1,12-dibromododecane [2]. The approximately 36 °C lower atmospheric boiling point of the 1,2-isomer is attributable to reduced intermolecular packing efficiency arising from the asymmetric vicinal bromine substitution, which disrupts crystalline order and lowers the enthalpy of vaporization (measured as 54.61 kJ/mol for 1,2-dibromododecane) .

Thermal Properties Distillation Purification Process Engineering

1,2-Dibromododecane: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of 1-Dodecyne and C12 Terminal Alkyne Derivatives via Double Dehydrohalogenation

For research groups and fine chemical manufacturers requiring a C12 terminal alkyne building block, 1,2-dibromododecane is the structurally competent precursor. Treatment with excess NaNH₂ in liquid ammonia, or sequential strong-base elimination, converts the vicinal dibromide to 1-dodecyne via a well-established class-level mechanism [1]. Neither 1,12-dibromododecane nor 1-bromododecane can yield a terminal alkyne through this pathway. Procurement should specify 1,2-dibromododecane when the synthetic route includes an alkyne-forming dehydrohalogenation step. For large-scale preparations, the MacHarla et al. (2012) protocol starting from 1-dodecene offers a 99%-yield entry point [2].

Bromine-Donating Flame-Retardant Additive in Epoxy-Based Coating Systems

Formulators developing outdoor ultra-thin flame-retardant coatings can adopt 1,2-dibromododecane at a patent-documented loading of 5–10 parts by weight in the epoxy-amine matrix, as disclosed in CN106318128-A [3]. The liquid physical state of 1,2-dibromododecane facilitates direct blending into the coating formulation without pre-melting or solvent-assisted dissolution, a processing advantage over the solid 1,12-isomer. The lower boiling point also suggests more facile thermal activation of the bromine-release mechanism during combustion, though direct comparative fire-test data between isomers is not publicly available.

Gemini Surfactant and Specialty Amphiphile Synthesis Exploiting Vicinal Disubstitution Geometry

The vicinal dibromide motif serves as a precursor to 1,2-bifunctionalized amphiphiles where the close proximity of head groups imparts distinct micellization behavior. While direct CMC comparison data for 1,2-dibromododecane-derived gemini surfactants versus those derived from 1,12-dibromododecane is limited, the general gemini surfactant literature demonstrates that spacer length (here effectively zero for vicinal derivatives) critically governs critical micelle concentration (CMC), with shorter spacers yielding lower CMC values [4]. The logP of 5.68 for the parent dibromide provides a starting hydrophobicity benchmark for surfactant design.

Liquid-Phase Continuous-Flow Synthesis Requiring Ambient-Temperature Liquid Handling

For process chemistry groups implementing continuous-flow reactor platforms, the liquid physical state of 1,2-dibromododecane at ambient temperature eliminates the need for heated reagent reservoirs, jacketed transfer lines, and viscosity-management strategies required for the solid 1,12-isomer (mp 38–42 °C). Combined with a 36 °C lower boiling point that simplifies downstream distillation, 1,2-dibromododecane is the operationally preferable isomer for flow-chemistry applications where both halogens are consumed in sequential or simultaneous transformations .

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